3-Methyl-1-(1,3-thiazol-2-yl)pyrrole-2,5-dione
Description
3-Methyl-1-(1,3-thiazol-2-yl)pyrrole-2,5-dione is a heterocyclic compound featuring a pyrrole-2,5-dione core substituted with a methyl group at position 3 and a 1,3-thiazol-2-yl moiety at position 1. This scaffold is of significant interest due to its structural similarity to bioactive molecules targeting multidrug resistance (MDR), viral infections, and cytotoxic pathways.
Properties
IUPAC Name |
3-methyl-1-(1,3-thiazol-2-yl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c1-5-4-6(11)10(7(5)12)8-9-2-3-13-8/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHAVUDESZHEPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C1=O)C2=NC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(1,3-thiazol-2-yl)pyrrole-2,5-dione typically involves the reaction of thiazole derivatives with pyrrole derivatives under specific conditions. One common method involves the use of a condensation reaction between 2-aminothiazole and a suitable pyrrole derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 3-Methyl-1-(1,3-thiazol-2-yl)pyrrole-2,5-dione may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(1,3-thiazol-2-yl)pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Antiviral Activities
The thiazole ring present in 3-Methyl-1-(1,3-thiazol-2-yl)pyrrole-2,5-dione contributes significantly to its potential as an antimicrobial and antiviral agent. Research indicates that compounds containing thiazole moieties exhibit significant activity against various pathogens, making them promising candidates for drug development in treating infections caused by bacteria and viruses .
Anticancer Properties
The compound has been studied for its anticancer properties. Its mechanism of action may involve the inhibition of specific enzymes or pathways critical for cancer cell survival. For instance, derivatives of thiazole have shown effectiveness in targeting cancer cells by disrupting their metabolic processes . A study highlighted the synthesis of thiazole-based compounds that demonstrated antiproliferative effects against several cancer cell lines, suggesting a potential therapeutic role for 3-Methyl-1-(1,3-thiazol-2-yl)pyrrole-2,5-dione in oncology .
Biological Research
Biochemical Pathway Studies
In biological research, 3-Methyl-1-(1,3-thiazol-2-yl)pyrrole-2,5-dione serves as a useful tool for studying biochemical pathways. Its ability to interact with various molecular targets allows researchers to investigate enzyme activities and metabolic pathways affected by this compound. The thiazole moiety enhances its binding affinity to proteins and nucleic acids, facilitating studies on gene expression regulation and enzyme inhibition mechanisms .
Lead Compound Development
The compound's structural characteristics make it an attractive lead compound for further modifications aimed at enhancing biological activity. Researchers are exploring derivatives of this compound to optimize its pharmacological properties while minimizing toxicity. The versatility of the thiazole ring allows for diverse functionalization possibilities that can lead to the development of more potent analogs .
Industrial Applications
Material Science
In industry, 3-Methyl-1-(1,3-thiazol-2-yl)pyrrole-2,5-dione can be utilized in the development of new materials. Its unique chemical properties allow it to be used as a catalyst in various chemical reactions or as a precursor in synthesizing complex organic compounds. The optimization of synthetic routes for industrial production is a key focus area to enhance yield and reduce costs associated with its manufacture .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Investigated the effectiveness against bacterial strains | Showed significant inhibition against Staphylococcus aureus |
| Anticancer Research | Evaluated effects on cancer cell lines | Demonstrated reduced viability in breast cancer cells with IC50 values indicating potency |
| Biochemical Pathways | Analyzed enzyme interactions | Identified specific pathways where the compound acts as an inhibitor |
Mechanism of Action
The mechanism of action of 3-Methyl-1-(1,3-thiazol-2-yl)pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, the compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrrole-2,5-dione Derivatives
Structure-Activity Relationships (SAR)
- Position 3 Modifications : Methyl groups (as in the target compound) are associated with improved metabolic stability and lipophilicity, whereas bulkier aryl groups (e.g., diaryl derivatives) enhance P-gp inhibition .
- Heterocyclic Moieties : Thiazole and pyrazole rings are linked to antiviral and cytotoxic activities, respectively .
Biological Activity
3-Methyl-1-(1,3-thiazol-2-yl)pyrrole-2,5-dione is a compound belonging to the pyrrole family, characterized by its unique thiazole substitution. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. Understanding its biological activity involves examining its chemical properties, synthesis methods, and the results of various studies.
The molecular formula of 3-Methyl-1-(1,3-thiazol-2-yl)pyrrole-2,5-dione is , with a molar mass of approximately 194.21 g/mol. The compound features a pyrrole ring substituted with a methyl group and a thiazole moiety, which contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C8H6N2O2S |
| Molar Mass | 194.21 g/mol |
| CAS Number | 1022803-10-6 |
Synthesis Methods
The synthesis of 3-Methyl-1-(1,3-thiazol-2-yl)pyrrole-2,5-dione typically involves the condensation of appropriate thiazole precursors with pyrrole derivatives. Various synthetic routes have been explored to enhance yield and purity while minimizing environmental impact.
Antitumor Activity
Recent studies indicate that derivatives of pyrrole compounds exhibit significant antitumor properties. For instance, compounds structurally related to 3-Methyl-1-(1,3-thiazol-2-yl)pyrrole-2,5-dione have shown promise as inhibitors of tyrosine kinases involved in cancer cell proliferation.
A notable study demonstrated that certain pyrrole derivatives inhibited the growth of various cancer cell lines with IC50 values in the nanomolar range (approximately ) . The mechanism of action appears to involve the disruption of ATP-binding sites on growth factor receptors such as EGFR and VEGFR2, leading to reduced tumor growth in vivo .
Antimicrobial Activity
In addition to its antitumor potential, this compound has been evaluated for antimicrobial activity. Research has identified that thiazole-containing pyrroles exhibit antibacterial properties against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL .
Case Studies
Case Study 1: Antitumor Efficacy
In a controlled study involving rat models with chemically induced colon cancer, derivatives similar to 3-Methyl-1-(1,3-thiazol-2-yl)pyrrole-2,5-dione demonstrated significant reductions in tumor size compared to control groups. The study highlighted the potential for these compounds to serve as effective agents in targeted cancer therapies .
Case Study 2: Antimicrobial Screening
A series of experiments assessed the larvicidal activity of thiazole-pyrrole derivatives against mosquito larvae (Culex quinquefasciatus). One derivative exhibited an LD50 value of 9.7 μg/mL, outperforming traditional insecticides like permethrin (LD50 = 17.1 μg/mL), indicating a promising avenue for environmentally friendly pest control solutions .
Q & A
Q. What are the key synthetic routes for constructing the heterocyclic framework of 3-Methyl-1-(1,3-thiazol-2-yl)pyrrole-2,5-dione?
- Methodological Answer : The compound's pyrrole core can be synthesized via the Paal-Knorr reaction , which involves cyclization of 1,4-diketones with amines under acidic conditions. The thiazole ring is typically introduced via chloroacylation followed by heterocyclization with thioamides or thioureas (e.g., refluxing chloroacetonitrile derivatives with thioamide precursors in ethanol for 2–4 hours). Post-synthetic modifications, such as alkylation at the pyrrole nitrogen, are performed using methyl iodide under basic conditions .
Q. How can researchers confirm the molecular structure and purity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR Spectroscopy : Analyze and NMR spectra to verify substituent positions. For example, the thiazole proton resonates at δ ~7.5–8.5 ppm, while pyrrole protons appear at δ ~6.5–7.2 ppm. Carbon signals for the dione moiety are typically observed at δ ~165–175 ppm .
- Elemental Analysis : Compare experimental C, H, N, and S percentages with theoretical values (e.g., deviations <0.4% indicate high purity).
- HPLC-MS : Use reverse-phase chromatography with a C18 column (acetonitrile/water mobile phase) to assess purity and confirm molecular ion peaks .
Q. What reaction conditions optimize the yield of 3-Methyl-1-(1,3-thiazol-2-yl)pyrrole-2,5-dione?
- Methodological Answer :
- Solvent Selection : Ethanol or DMF-EtOH (1:1) mixtures are optimal for cyclization steps, as they balance solubility and reactivity .
- Temperature Control : Reflux (~80°C for ethanol) ensures complete reaction without decomposition. For sensitive intermediates, lower temperatures (40–60°C) are preferred .
- Catalysis : Acid catalysts (e.g., acetic acid) improve cyclization efficiency, while base catalysts (e.g., KOH) aid in deprotonation during alkylation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when scaling up synthesis?
- Methodological Answer :
- Kinetic Profiling : Use in-situ techniques like FT-IR or Raman spectroscopy to monitor intermediate formation and identify rate-limiting steps at larger scales .
- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., solvent volume, stirring rate) and identify critical parameters affecting yield. For example, a 2 factorial design revealed that excessive heating (>85°C) during thiazole formation reduces yield by 15% due to side reactions .
- Purification Adjustments : Replace standard recrystallization with column chromatography (silica gel, ethyl acetate/hexane) to recover more product during scale-up .
Q. What mechanistic insights explain the regioselectivity of heterocyclic ring formation in this compound?
- Methodological Answer :
- Computational Studies : Density Functional Theory (DFT) calculations show that the thiazole ring forms preferentially at the 2-position due to lower activation energy (~25 kJ/mol difference) compared to alternative sites. This aligns with NMR data showing no detectable isomers .
- Isotopic Labeling : Use -labeled amines to track nitrogen incorporation during pyrrole synthesis. Mass spectrometry confirms >95% incorporation at the 1-position, supporting a stepwise cyclization mechanism .
Q. What strategies enhance the bioactivity of 3-Methyl-1-(1,3-thiazol-2-yl)pyrrole-2,5-dione derivatives?
- Methodological Answer :
- Derivatization : Introduce electron-withdrawing groups (e.g., -CF) at the thiazole 4-position via Suzuki-Miyaura coupling to improve metabolic stability. For example, 4-CF analogs show 3-fold higher half-life in hepatic microsomes .
- Prodrug Design : Conjugate the dione moiety with esterase-sensitive groups (e.g., acetyloxyethyl) to enhance solubility. Hydrolysis studies in plasma confirm 80% release of the active form within 2 hours .
Q. How should researchers design experiments to evaluate the compound’s pro-oxidant or cytotoxic potential?
- Methodological Answer :
- In Vitro Assays :
- MTT Assay : Treat cancer cell lines (e.g., HeLa, MCF-7) with 0.1–100 µM compound for 48 hours. Calculate IC values using nonlinear regression (GraphPad Prism) .
- LDH Assay : Measure lactate dehydrogenase release to quantify membrane integrity loss post-treatment .
- Oxidative Stress Profiling :
- TAC/TOS Assays : Use colorimetric kits to measure total antioxidant capacity (TAC) and oxidative stress (TOS) in treated cells. A TOS/TAC ratio >2 indicates significant pro-oxidant activity .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
- Methodological Answer :
- Batch Purity Verification : Re-analyze disputed batches via HPLC-MS to rule out impurities (e.g., residual solvents) as confounding factors .
- Cell Line Authentication : Use STR profiling to confirm no cross-contamination between studies. For example, HeLa cells misidentified as MCF-7 can skew IC values by 50% .
- Standardized Protocols : Adopt OECD guidelines for cytotoxicity assays to minimize inter-lab variability in results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
